molecular formula C5H11NO2S B1599729 2-Ethylisothiazolidine 1,1-dioxide CAS No. 73343-04-1

2-Ethylisothiazolidine 1,1-dioxide

Cat. No. B1599729
CAS RN: 73343-04-1
M. Wt: 149.21 g/mol
InChI Key: OPDWKYYREJZWQH-UHFFFAOYSA-N
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Description

2-Ethylisothiazolidine 1,1-dioxide, also referred to as ethylisothiazoline-1,1-dioxide (EIT), is a heterocyclic organic compound with the molecular formula C5H9NOS2. It has an average mass of 149.211 Da and a monoisotopic mass of 149.051056 Da .


Synthesis Analysis

The synthesis of 2-Ethylisothiazolidine 1,1-dioxide involves dissolving it in dry THF. At -78°C, n BuLi is added dropwise. The solution is then stirred at -78°C for 30 minutes. At -78°C, aldehyde 2 is added dropwise .


Molecular Structure Analysis

The molecular structure of 2-Ethylisothiazolidine 1,1-dioxide is represented by the formula C5H11NO2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethylisothiazolidine 1,1-dioxide include a molecular weight of 149.21 g/mol. More detailed properties were not found in the search results.

Scientific Research Applications

Synthesis of Biologically Active Compounds

One notable application of derivatives of 2-Ethylisothiazolidine 1,1-dioxide is in the synthesis of novel antiarthritic agents. For instance, derivatives with a gamma-sultam skeleton, which includes the 2-Ethylisothiazolidine 1,1-dioxide structure, have shown potent inhibitory effects on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), along with interleukin-1 production in vitro. These compounds have demonstrated effectiveness in various animal arthritic models without causing ulcerogenic activities, making them promising candidates for antiarthritic drug development (Inagaki et al., 2000). Furthermore, the structure-activity relationships of these compounds have been examined, providing valuable insights into their pharmacological profiles.

Catalytic Applications

2-Ethylisothiazolidine 1,1-dioxide derivatives also play a role in catalytic processes. The oxazolidine ring, closely related to the isothiazolidine dioxide structure, is utilized as a chiral precursor in designing optically active compounds. This application is crucial for producing enantiomerically pure substances, which are important in the pharmaceutical industry for their improved efficacy and reduced side effects. For example, the synthesis of tetrahydrothiophene 1,1-dioxides annulated with the oxazolidine ring demonstrates the compound's utility in creating biologically active heterocyclic compounds, showcasing its versatility in organic synthesis (Zarovnaya, Dul’nev, & Palchikov, 2015).

New Materials and Methods

Lastly, 2-Ethylisothiazolidine 1,1-dioxide derivatives contribute to the development of new materials and synthetic methods. Their inclusion in the synthesis of diverse libraries of small molecular probes, for instance, highlights their importance in drug discovery and materials science. The construction of triazole-containing isothiazolidine 1,1-dioxide libraries using multicomponent protocols emphasizes the compound's utility in facilitating the discovery of new molecular probes with potential applications in various scientific fields (Rolfe et al., 2011).

Safety And Hazards

The safety data sheet for 2-Ethylisothiazolidine 1,1-dioxide indicates that it is harmful to public health and the environment by destroying ozone in the upper atmosphere . Further safety and hazard details were not found in the search results.

properties

IUPAC Name

2-ethyl-1,2-thiazolidine 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-2-6-4-3-5-9(6,7)8/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDWKYYREJZWQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCS1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60445610
Record name 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylisothiazolidine 1,1-dioxide

CAS RN

73343-04-1
Record name 2-Ethyl-1lambda~6~,2-thiazolidine-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60445610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 24 g of chloride of 3-chloropropanesulfonic acid in 150 ml ethyl ether is added drop-by-drop a solution of 12 g ethylamine and 10 ml ethyl ether. The addition of the ethylamine solution is carried out under stirring and with cooling with the aid of an ice bath. After addition of the solution, the stirring is continued for 1 hour. A white precipitate of ethylamine chlorhydrate forms, which is removed by filtration upon fritted glass. Ethyl ether is removed by evaporation under reduced pressure and, to the residue obtained, is added a mixture of 4.8 g soda pellets, 400 ml ethanol and 12.5 g triethylamine. The mixture is subjected to reflux for 2 hours. After cooling, the solvent is evaporated and the residue is distilled under vacuum. There is obtained 14.2 g (yield: 70%) of N-ethylpropanesultam (boiling point under 0.1 torr: 88° C.).
Quantity
24 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
Quantity
12 g
Type
reactant
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Quantity
150 mL
Type
solvent
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10 mL
Type
solvent
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
12.5 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Braun, S Jelača, M Laube, S George, B Hofmann… - Molecules, 2023 - mdpi.com
Targeting inflammatory mediators and related signaling pathways may offer a rational strategy for the treatment of cancer. The incorporation of metabolically stable, sterically demanding…
Number of citations: 7 www.mdpi.com
SL Manju, KR Ethiraj, G Elias - European Journal of Pharmaceutical …, 2018 - Elsevier
Inflammatory mediators of the arachidonic acid cascade from cyclooxygenase (COX) and lipoxygenase (LOX) pathways are primarily responsible for many diseases in human beings. …
Number of citations: 129 www.sciencedirect.com
SL Filimonchuk, K Nazarenko, T Shvydenko… - …, 2022 - thieme-connect.com
A method for the synthesis of aminomethyl-substituted five-membered sultams has been developed. The aminomethyl sultams were synthesized from the corresponding iodomethyl …
Number of citations: 2 www.thieme-connect.com

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